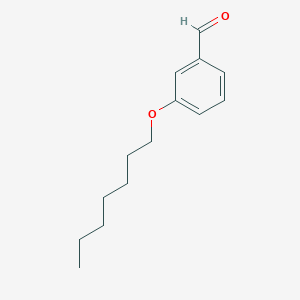

3-(Heptyloxy)benzaldehyde

Description

3-(Heptyloxy)benzaldehyde is an aromatic aldehyde derivative characterized by a heptyloxy (-O-C₇H₁₅) substituent at the 3-position of the benzaldehyde ring. This compound belongs to the broader class of alkoxybenzaldehydes, which are widely studied for their structural versatility and applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

3-heptoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-10-16-14-9-7-8-13(11-14)12-15/h7-9,11-12H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROMBKWOHQBNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptyloxy)benzaldehyde typically involves the alkylation of 3-hydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Hydroxybenzaldehyde+Heptyl Bromide→this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Heptyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-(Heptyloxy)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield 3-(Heptyloxy)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The heptyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products:

Oxidation: 3-(Heptyloxy)benzoic acid.

Reduction: 3-(Heptyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Heptyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amino groups in proteins, leading to modifications in protein function. This interaction can affect cellular processes and pathways, making it useful in biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of 3-(heptyloxy)benzaldehyde include:

Key Observations :

- Substituent Length and Hydrophobicity : The heptyloxy group in this compound provides greater hydrophobicity compared to shorter alkoxy chains (e.g., methoxy, ethoxy) or aromatic substituents (e.g., benzyloxy). This property may enhance lipid membrane permeability, relevant in drug delivery or antimicrobial activity .

- Electron-Withdrawing vs. Electron-Donating Groups: Compounds like 3-[3-(trifluoromethyl)phenoxy]benzaldehyde feature electron-withdrawing CF₃ groups, which reduce aldehyde reactivity compared to electron-donating alkoxy groups in this compound .

Antimicrobial and Antioxidant Activity

- Eurotium-derived benzaldehydes (e.g., compounds 26–36) exhibit antioxidative and antimicrobial activities attributed to their phenolic hydroxyl groups and alkyl chains. For example, flavoglaucin (C₁₇H₂₂O₃) shows antifungal activity due to its prenylated side chain .

Volatility and Flavor Chemistry

- Benzaldehyde derivatives with longer alkoxy chains (e.g., heptyloxy) may exhibit suppressed volatility due to increased molecular weight and π-π interactions, as observed in flavor release studies .

Biological Activity

3-(Heptyloxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the biological activity of this compound, including its synthesis, biological evaluations, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of phenolic compounds with heptyl halides. The general procedure includes:

- Starting Materials : Resorcinol or similar phenolic compounds.

- Reagents : 1-bromoheptane and a suitable base (e.g., potassium carbonate).

- Reaction Conditions : The reaction is carried out in an organic solvent under reflux conditions.

This method yields this compound as a key intermediate for further biological evaluations.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of derivatives of benzaldehyde compounds, including this compound. The following table summarizes findings from various studies on the antibacterial efficacy against different strains:

The compound demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, which are often resistant to conventional antibiotics.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies have shown that compounds similar to this compound exhibit notable antioxidant activities:

- DPPH Radical Scavenging Assay : The compound showed a significant reduction in DPPH radicals, indicating strong antioxidant potential.

- ABTS Assay : Similar findings were observed in the ABTS assay, where the compound effectively scavenged ABTS radicals.

Study on Antimicrobial Properties

A study published in the journal Molecules evaluated various benzaldehyde derivatives, including this compound, for their antimicrobial properties. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the structure of the substituents attached to the benzene ring .

Synthesis and Evaluation of Thiazole Derivatives

Another study focused on synthesizing thiazole derivatives incorporating heptyloxy groups. The results showed that these derivatives, including those based on this compound, exhibited significant antibacterial and antifungal activities . The structural modifications influenced their biological efficacy, emphasizing the importance of alkyl chain length and branching.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.